

# A Comparative Analysis of AVE 0991 and Losartan in Preclinical Cardiovascular Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of AVE 0991 and losartan in various preclinical cardiovascular models. The information presented is collated from peer-reviewed experimental studies to assist researchers and drug development professionals in evaluating these two compounds.

## At a Glance: Key Differences and Mechanisms of Action

| Feature                        | AVE 0991                                                             | Losartan                                                             |
|--------------------------------|----------------------------------------------------------------------|----------------------------------------------------------------------|
| Primary Target                 | Mas Receptor (MasR)                                                  | Angiotensin II Type 1 Receptor (AT1R)                                |
| Mechanism of Action            | Agonist                                                              | Antagonist                                                           |
| Signaling Pathway              | Activates the "protective" arm of the Renin-Angiotensin System (RAS) | Blocks the "pressor" arm of the<br>Renin-Angiotensin System<br>(RAS) |
| Primary Cardiovascular Effects | Vasodilation, anti-hypertrophic, anti-fibrotic, anti-inflammatory    | Vasodilation, anti-hypertrophic, anti-fibrotic                       |

## **Signaling Pathways**







The distinct mechanisms of AVE 0991 and losartan are rooted in their opposing roles within the Renin-Angiotensin System (RAS). Losartan blocks the deleterious effects of Angiotensin II (Ang II) by inhibiting its binding to the AT1 receptor.[1][2][3][4][5] In contrast, AVE 0991 mimics the action of Angiotensin-(1-7) [Ang-(1-7)], a beneficial peptide of the RAS, by activating the Mas receptor, thereby promoting cardioprotective pathways.[6][7][8]





Click to download full resolution via product page

Figure 1: Signaling pathways of Losartan and AVE 0991 within the RAS.



## Comparative Performance in Cardiovascular Models Myocardial Ischemia-Reperfusion Injury

In a rat model of myocardial ischemia-reperfusion (I/R) injury, both AVE 0991 and losartan demonstrated protective effects by reducing the infarct size.[9][10]

| Treatment Group     | Myocardial Infarct Size to<br>Area at Risk Ratio<br>(%IS/AR) | Reference |
|---------------------|--------------------------------------------------------------|-----------|
| Control (I/R)       | 48.9 ± 8.8%                                                  | [9][10]   |
| AVE 0991            | 29.9 ± 4.8%                                                  | [9][10]   |
| Losartan + AVE 0991 | 30.8 ± 5.8%                                                  | [9][10]   |

## **Cardiac Hypertrophy**

Studies in various rat models have shown that both AVE 0991 and losartan can attenuate cardiac hypertrophy.



| Model                                              | Treatment | Key Findings                                                                                                      | Reference |
|----------------------------------------------------|-----------|-------------------------------------------------------------------------------------------------------------------|-----------|
| Renovascular<br>Hypertensive Rats                  | AVE 0991  | Reduced increased cardiac weight.                                                                                 | [5][10]   |
| Isoproterenol-Induced Cardiac Dysfunction          | AVE 0991  | Prevented muscle hypertrophy.                                                                                     | [5][10]   |
| Myocardial Infarction                              | AVE 0991  | Attenuated hypertrophy and increase in cardiac weight.                                                            | [5][10]   |
| Spontaneously Hypertensive Rats                    | Losartan  | Significantly reduced the degree of cardiac hypertrophy (HW/BW ratio).                                            | [3]       |
| Nonobstructive Hypertrophic Cardiomyopathy (Human) | Losartan  | Trend towards a significant difference in the percent change in LV mass (-5% with losartan vs. +5% with placebo). | [11]      |

### **Cardiac Fibrosis**

Both compounds have also been shown to reduce cardiac fibrosis in different experimental settings.



| Model                                              | Treatment | Key Findings                                                                                                                          | Reference |
|----------------------------------------------------|-----------|---------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Renovascular<br>Hypertensive Rats                  | AVE 0991  | Reduced collagen deposition.                                                                                                          | [5][10]   |
| Isoproterenol-Induced Cardiac Dysfunction          | AVE 0991  | Prevented collagen fiber deposition.                                                                                                  | [5][10]   |
| Myocardial Infarction                              | AVE 0991  | Reduced the synthesis and deposition of collagen type I and type III.                                                                 | [5]       |
| Long-Term Intensive<br>Exercise (Rats)             | Losartan  | Prevented heart fibrosis by reducing increases in mRNA expression and protein levels of major fibrotic markers.                       | [1][2]    |
| Nonobstructive Hypertrophic Cardiomyopathy (Human) | Losartan  | Significant difference in the percent change in the extent of late gadolinium enhancement (-23% with losartan vs. +31% with placebo). | [11]      |

# Experimental Protocols Myocardial Ischemia-Reperfusion (I/R) Model in Rats

This protocol is based on a study comparing the effects of AVE 0991 and losartan on myocardial I/R injury.[9][10]





Click to download full resolution via product page

Figure 2: Workflow for the myocardial ischemia-reperfusion model.

Detailed Methodology:



- Animal Model: Male Wistar rats are used.
- Anesthesia and Ventilation: Animals are anesthetized, and mechanical ventilation is established.
- Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated for 30 minutes to induce ischemia.
- Reperfusion: The ligature is released to allow for 2 hours of reperfusion.
- Drug Administration:
  - AVE 0991: 576 µg/kg administered as an intravenous infusion 10 minutes before and throughout the ischemia period.[9][10]
  - Losartan: 2 mg/kg administered as an intravenous infusion 10 minutes before and throughout the ischemia period.[9][10]
- Outcome Measurement: At the end of reperfusion, the heart is excised to calculate the infarct size and the area at risk.

### **Angiotensin II-Induced Hypertension Model in Rats**

This protocol is based on a study evaluating the effects of AVE 0991 in a hypertension model. [12]





Click to download full resolution via product page

Figure 3: Workflow for the Angiotensin II-induced hypertension model.

#### Detailed Methodology:

- Animal Model: Sprague Dawley rats are used.
- Induction of Hypertension: A 4-week subcutaneous infusion of Angiotensin II (80 ng/kg/min) is administered.
- Drug Administration: During the last two weeks of Ang II infusion, animals are treated with:



- AVE 0991: 576 μg/kg.[12]
- Outcome Measurement: Systolic blood pressure (SBP) and heart rate (HR) are recorded at specified intervals using tail-cuff plethysmography. Following euthanasia, the heart and thoracic aorta are collected for further analysis.

## **Logical Relationship of Downstream Effects**

The distinct signaling pathways of AVE 0991 and losartan lead to a convergence of beneficial cardiovascular outcomes, albeit through different primary mechanisms.



Click to download full resolution via product page

Figure 4: Logical relationship of the downstream effects of AVE 0991 and Losartan.

In summary, both AVE 0991 and losartan exhibit significant cardioprotective effects in preclinical models. Their distinct mechanisms of action—Mas receptor activation for AVE 0991 and AT1 receptor blockade for losartan—offer different therapeutic approaches to mitigating cardiovascular disease pathologies such as myocardial ischemia-reperfusion injury, cardiac hypertrophy, and fibrosis. Further research is warranted to fully elucidate their comparative efficacy and potential for clinical translation.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Losartan Prevents Heart Fibrosis Induced by Long-Term Intensive Exercise in an Animal Model | PLOS One [journals.plos.org]
- 3. academic.oup.com [academic.oup.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Evaluation of the cardioprotective and antihypertensive effect of AVE 0991 in normotensive and hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of losartan, captopril, angiotensin II type 2 receptor agonist compound 21, and MAS receptor agonist AVE 0991 on myocardial ischemia-reperfusion necrosis in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Losartan Attenuates Myocardial Endothelial-To-Mesenchymal Transition in Spontaneous Hypertensive Rats via Inhibiting TGF-β/Smad Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 8. Losartan reduces myocardial interstitial fibrosis in diabetic cardiomyopathy rats by inhibiting JAK/STAT signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Captopril and Losartan on Cardiac Stereology in Rats with Renovascular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Activation of the Mas receptors by AVE0991 and MrgD receptor using alamandine to limit the deleterious effects of Ang II-induced hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of AVE 0991 and Losartan in Preclinical Cardiovascular Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605699#ave-0991-versus-losartan-in-cardiovascular-models]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com